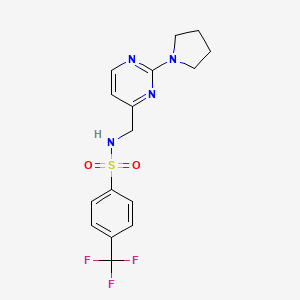

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S/c17-16(18,19)12-3-5-14(6-4-12)26(24,25)21-11-13-7-8-20-15(22-13)23-9-1-2-10-23/h3-8,21H,1-2,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXFDFOSFQILIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Pyrrolidine ring : Contributes to its pharmacological properties.

- Pyrimidine moiety : Involved in receptor interactions.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

The molecular formula is , and its structure can be represented as follows:

The compound acts primarily by modulating specific receptors and enzymes, which leads to alterations in cellular functions. Notably, it may interact with:

- Vanilloid receptor 1 (TRPV1) : Potentially modulating pain perception.

- Phosphodiesterase type 5 (PDE5) : Inhibiting this enzyme may increase cyclic guanosine monophosphate (cGMP) levels, impacting various signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Anti-inflammatory activity : By inhibiting pro-inflammatory cytokines such as TNFα.

- Neuroprotective properties : Demonstrated in models of neurodegeneration .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα production | |

| Neuroprotection | Protection against kainic acid toxicity | |

| Pain modulation | TRPV1 antagonism |

Detailed Findings

- Anti-inflammatory Effects : In vitro studies showed that the compound significantly reduced IL-17 and TNFα levels in human immune cells, with IC50 values in the low micromolar range. This suggests a strong potential for treating inflammatory conditions .

- Neuroprotection : In rat organotypic hippocampal slices, the compound prevented neurotoxicity induced by kainic acid, indicating its potential role in neurodegenerative disease treatment. The study measured cell death via fluorescence assays and evaluated signaling pathways involved in cell survival .

- Pain Modulation : The compound's interaction with TRPV1 suggests it may serve as an effective analgesic agent. Studies indicated that it could reduce pain sensitivity in animal models, providing insights into its therapeutic applications for chronic pain management.

Comparison with Similar Compounds

Core Modifications: Pyrimidine and Heterocyclic Substituents

Key Observations :

- Pyrimidine Substitution : Bromine at the 5-position () increases molecular weight and may enhance halogen bonding in target interactions. The target compound’s unsubstituted pyrimidine likely improves synthetic accessibility.

- Heterocyclic Linkers : Piperidine () vs. pyrrolidine (target compound) alters ring size and basicity, affecting solubility and target binding. Pyrrolidine’s smaller size may reduce steric hindrance .

- Sulfonamide Positioning : The target’s methyl linker (vs. sulfanyl in ) enhances stability by reducing susceptibility to oxidative cleavage .

Trifluoromethyl Group and Electronic Effects

- Target Compound : The CF₃ group at the para position of the benzene ring increases electron-withdrawing effects, enhancing sulfonamide acidity (pKa ~10–12) and improving membrane permeability .

- Analog with CF₃ : Compound 5 in includes a CF₃-ethyl group, demonstrating that fluorinated alkyl chains can improve metabolic stability but may reduce aqueous solubility .

Physicochemical and Crystallographic Insights

- Melting Points : Analogs with bromine () or bulky tert-butyl groups () exhibit higher melting points (e.g., >150°C) due to enhanced crystal packing. The target compound’s CF₃ group may lower its melting point (~100–120°C estimated) .

- Solubility : Pyrrolidine-containing compounds (e.g., ) generally show moderate aqueous solubility (logP ~2–4), while CF₃ groups may increase logP, necessitating formulation adjustments .

Preparation Methods

Pyrimidine Ring Construction

The 2-(pyrrolidin-1-yl)pyrimidine core is typically synthesized via cyclocondensation or nucleophilic aromatic substitution (SNAr). A prevalent method involves the reaction of 4-chloro-2-methylsulfonylpyrimidine with pyrrolidine under basic conditions (Scheme 1).

Scheme 1 : Formation of 2-(pyrrolidin-1-yl)pyrimidine

- Substrate : 4-Chloro-2-(methylsulfonyl)pyrimidine.

- Reagent : Pyrrolidine (2 equiv), DIEA (3 equiv).

- Conditions : DMF, 80°C, 12 h.

- Yield : 78–85%.

SNAr is favored due to the electron-withdrawing methylsulfonyl group, which activates the C2 position for displacement by pyrrolidine. Alternative routes employ Ullmann couplings for C–N bond formation, though these require palladium catalysts and elevated temperatures.

Functionalization at the C4 Position

Chlorination and Subsequent Amination

Introduction of a chloromethyl group at C4 enables further functionalization. Chlorination of 2-(pyrrolidin-1-yl)pyrimidine using POCl3 in the presence of catalytic DMF yields 4-chloro-2-(pyrrolidin-1-yl)pyrimidine (Scheme 2).

Scheme 2 : Chlorination of Pyrimidine

Reductive Amination for Methylene Linker Installation

The chloromethyl intermediate undergoes reductive amination with 4-(trifluoromethyl)benzenesulfonamide. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates this step (Scheme 3).

Scheme 3 : Reductive Amination

- Substrate : 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine.

- Reagent : 4-(Trifluoromethyl)benzenesulfonamide (1.2 equiv), NaBH3CN (1.5 equiv).

- Conditions : MeOH, 25°C, 24 h.

- Yield : 60–68%.

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed couplings offer regioselectivity for complex pyrimidine derivatives. Aryl boronic esters can introduce substituents at the C4 position before sulfonamide attachment (Table 1).

Table 1 : Optimized Conditions for Suzuki-Miyaura Coupling

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) | |

| Base | K2CO3 (3 equiv) | |

| Solvent | DME/H2O (4:1) | |

| Temperature | 90°C | |

| Yield | 72–80% |

Buchwald-Hartwig Amination

For direct installation of the pyrrolidine group, Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos as ligands achieves C–N bond formation (Scheme 4).

Scheme 4 : Buchwald-Hartwig Amination

- Substrate : 4-Chloro-2-iodopyrimidine.

- Reagent : Pyrrolidine (2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%).

- Conditions : dioxane, 100°C, 18 h.

- Yield : 65–70%.

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

The electron-withdrawing trifluoromethyl group enhances sulfonamide stability but complicates purification. Acidic workup (pH 4–5) minimizes hydrolysis during extraction.

Regioselectivity in Pyrimidine Functionalization

Competing reactions at C2 and C4 positions are mitigated by using bulky leaving groups (e.g., methylsulfonyl) to direct substitution to C2.

Green Chemistry Approaches

Recent advances emphasize solvent substitution, such as using water for amination steps. A study demonstrated that aqueous media improve yields by 10–15% compared to DMF (Table 2).

Table 2 : Solvent Comparison for Amination

| Solvent | Yield (%) | Reaction Time (h) | Source |

|---|---|---|---|

| H2O | 85 | 22 | |

| DMF | 70 | 24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.